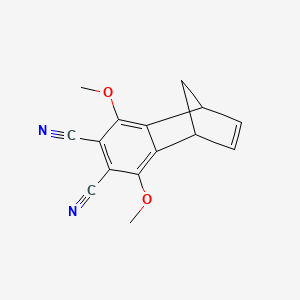
5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile is a complex organic compound with a unique structure that includes a methanonaphthalene core substituted with methoxy groups and dicarbonitrile functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile typically involves multiple steps, starting from simpler organic molecules. One common approach involves the cycloaddition reaction of a diene with a dienophile to form the methanonaphthalene core, followed by functionalization with methoxy and dicarbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is carefully monitored to control reaction parameters and minimize impurities.
化学反応の分析
Types of Reactions
5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The dicarbonitrile groups can be reduced to primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarboxylic anhydride
- 1,4-Dihydro-1,4-methanonaphthalene-5,8-diol
- 1,4-Dihydro-1,4-methanonaphthalene-5-carbonitrile
Uniqueness
5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile is unique due to its combination of methoxy and dicarbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
特性
CAS番号 |
650616-57-2 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
3,6-dimethoxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-4,5-dicarbonitrile |
InChI |
InChI=1S/C15H12N2O2/c1-18-14-10(6-16)11(7-17)15(19-2)13-9-4-3-8(5-9)12(13)14/h3-4,8-9H,5H2,1-2H3 |
InChIキー |
AJBGMQHTSYDHJX-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C3CC(C2=C(C(=C1C#N)C#N)OC)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















